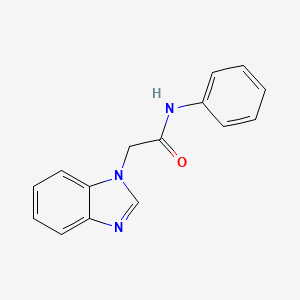

2-(1H-1,3-benzodiazol-1-yl)-N-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-1,3-benzodiazol-1-yl)-N-phenylacetamide is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-phenylacetamide typically involves the reaction of 1H-1,3-benzodiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

化学反応の分析

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s bioavailability or generating intermediates for further synthesis.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (6 M), reflux, 6–8 h | 2-(1H-1,3-benzodiazol-1-yl)acetic acid + aniline |

| Basic hydrolysis | NaOH (1 M), 80°C, 4 h | Sodium salt of acetic acid + aniline |

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, making the amide bond more susceptible to nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.

Electrophilic Substitution on the Benzimidazole Ring

The benzimidazole ring undergoes electrophilic substitution at positions 4, 5, or 6 due to electron-rich aromatic systems.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | Nitro-substituted benzimidazole derivatives |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃, RT, 1 h | Halo-substituted derivatives (e.g., Cl or Br) |

Key Factors :

-

Substituent orientation (e.g., the acetamide group at position 1) directs electrophiles to para/meta positions relative to the nitrogen atoms.

-

Steric hindrance from the phenylacetamide group may favor substitution at less hindered sites .

Oxidation Reactions

The benzimidazole ring is generally resistant to oxidation, but the acetamide side chain may undergo oxidative transformations under harsh conditions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Side-chain oxidation | KMnO₄, H₂O, 100°C, 12 h | Ketone or carboxylic acid derivatives |

Limitations :

-

Over-oxidation risks degrading the benzimidazole core.

-

Controlled conditions (e.g., stoichiometric oxidant ratios) are essential to preserve structural integrity.

Reduction Reactions

Selective reduction of the acetamide group or benzimidazole ring can yield amine intermediates.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Amide reduction | LiAlH₄, THF, 0°C → RT, 4 h | 2-(1H-1,3-benzodiazol-1-yl)ethylamine + aniline |

| Benzimidazole ring reduction | H₂, Pd/C, ethanol, 60°C, 8 h | Partially saturated benzimidazole derivatives |

Challenges :

-

LiAlH₄ may over-reduce the benzimidazole ring if not carefully controlled.

-

Catalytic hydrogenation requires optimization to avoid complete saturation of the heterocycle.

Functional Group Interconversion

The acetamide group can be converted into other functional groups for derivatization:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acylation | AcCl, pyridine, RT, 2 h | Acetylated derivatives |

| Sulfonation | SO₃/H₂SO₄, 0°C, 1 h | Sulfonamide analogs |

科学的研究の応用

2-(1H-1,3-benzodiazol-1-yl)-N-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antitumor agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

作用機序

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

- 2-(1H-1,3-benzodiazol-1-yl)acetonitrile

- 2-(1H-1,3-benzodiazol-1-yl)benzaldehyde

- 2-(1H-1,3-benzodiazol-1-yl)-N-tert-butylacetamide

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-N-phenylacetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

生物活性

2-(1H-1,3-benzodiazol-1-yl)-N-phenylacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzodiazole family, which is known for its broad range of biological activities. Its structure consists of a benzodiazole ring attached to a phenylacetamide moiety, contributing to its interaction with various biological targets.

1. Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its effectiveness against various bacterial strains and fungal species. For instance, studies show that the compound can inhibit the growth of pathogens responsible for common infections.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibition | |

| S. aureus | Inhibition | |

| Candida albicans | Inhibition |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as glioblastoma (U87MG) and breast cancer (MCF7) cells.

Mechanism of Action:

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis (programmed cell death) and inhibit cell division by interacting with key molecular targets involved in cancer progression, such as cyclin-dependent kinases (CDKs) and mTOR pathways .

Case Study 1: Antiproliferative Effects

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted the compound's selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's activity against glioblastoma cells. The results indicated that treatment with this benzodiazole derivative led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells .

特性

IUPAC Name |

2-(benzimidazol-1-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-15(17-12-6-2-1-3-7-12)10-18-11-16-13-8-4-5-9-14(13)18/h1-9,11H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQZRAGTTPWSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。